Ethyl 3-oxopropanoate Ethyl 3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 34780-29-5
VCID: VC20742187
InChI: InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3
SMILES: CCOC(=O)CC=O
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

Ethyl 3-oxopropanoate

CAS No.: 34780-29-5

Cat. No.: VC20742187

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxopropanoate - 34780-29-5

CAS No. 34780-29-5
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name ethyl 3-oxopropanoate
Standard InChI InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3
Standard InChI Key SYFFHRPDTQNMQB-UHFFFAOYSA-N
SMILES CCOC(=O)CC=O
Canonical SMILES CCOC(=O)CC=O

Chemical Identity and Properties

Ethyl 3-oxopropanoate, also referred to as ethyl formylacetate or ethyl 3-formylpropionate in some literature, is characterized by its dual functionality that enables diverse chemical transformations. The compound contains an aldehyde group at the 3-position and an ethyl ester moiety, creating a reactive center that serves as an excellent building block for more complex molecules.

Physical and Chemical Properties

The compound exists as a colorless to pale yellow liquid at room temperature with the following properties:

PropertyValue
Molecular FormulaC5H8O3
Molecular Weight116.12 g/mol
CAS Registry Number34780-29-5
AppearanceColorless to pale yellow liquid
SolubilitySoluble in common organic solvents
Catalog Number105P98

The chemical structure contains both carbonyl and ester functionalities, creating a reactive center that makes it valuable for organic synthesis applications .

Structural Characteristics

Ethyl 3-oxopropanoate features a linear carbon backbone with the aldehyde group positioned at C-3 and an ethyl ester group. This arrangement creates a system with distinctive reactivity patterns that can be exploited in various synthetic pathways.

Chemical Reactivity

The dual functionality of ethyl 3-oxopropanoate makes it particularly valuable in organic synthesis. Its reactivity profile is dominated by the carbonyl group and the relatively acidic alpha-hydrogens.

Key Reaction Patterns

The compound demonstrates several characteristic reaction patterns:

  • The carbonyl group can undergo nucleophilic addition reactions

  • The alpha-hydrogens are relatively acidic, enabling enolate formation

  • The ester group can participate in transesterification or hydrolysis reactions

This versatile reactivity profile makes ethyl 3-oxopropanoate an excellent building block for creating more complex molecular structures through both carbon-carbon and carbon-heteroatom bond formation.

Synthetic Applications

As a bifunctional molecule, ethyl 3-oxopropanoate serves as an important intermediate in the synthesis of heterocyclic compounds. Related beta-keto esters have been used in the preparation of various heterocyclic systems including pyrazoles, pyrimidines, and other nitrogen-containing structures that are prevalent in pharmaceutical compounds.

From the reactivity patterns observed in similar compounds, ethyl 3-oxopropanoate likely participates in condensation reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in building molecular complexity from simpler starting materials.

Applications in Organic Synthesis

Ethyl 3-oxopropanoate has significant utility in organic synthesis, particularly in the construction of more complex molecular architectures.

Heterocycle Synthesis

The compound serves as a valuable building block in the synthesis of heterocyclic compounds. Related beta-keto esters have been demonstrated to participate in the formation of various nitrogen-containing heterocycles through condensation reactions with hydrazines and other nitrogen-containing nucleophiles.

For example, similar beta-substituted propanoates have been utilized in the synthesis of imidazopyrazine derivatives, which have potential pharmaceutical applications. In one documented synthesis pathway, related compounds react with substituted pyrazines to form complex heterocyclic systems with potential biological activity .

Analytical Methods and Characterization

Characterization of ethyl 3-oxopropanoate typically employs standard analytical techniques used for organic compounds.

Spectroscopic Analysis

Spectroscopic methods are crucial for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information

  • Infrared (IR) spectroscopy helps identify key functional groups

  • Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns

These techniques collectively provide comprehensive structural confirmation and purity assessment.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity determination and separation. Flash chromatography is often used for purification of this type of compound, as demonstrated in the purification of related compounds .

Safety AspectRecommendation
Personal ProtectionUse appropriate gloves, eye protection, and laboratory attire
VentilationHandle in well-ventilated areas or fume hoods
StorageStore in sealed containers away from heat, moisture, and incompatible materials
Research UseFor research purposes only; not for human or veterinary use

Research Applications and Future Directions

Current Research Applications

Ethyl 3-oxopropanoate and related compounds have found applications in diverse research areas:

  • As intermediates in the synthesis of complex heterocyclic systems

  • As building blocks for pharmaceutically relevant molecules

  • In the development of novel synthetic methodologies

The compound's dual functionality continues to make it relevant in contemporary synthetic organic chemistry.

Future Research Directions

Potential future research directions may include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of new catalytic transformations using this compound as a substrate

  • Application in the synthesis of novel bioactive molecules

  • Investigation of its potential in green chemistry applications

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